Sodium 2-(diethylamino)ethanolate

Description

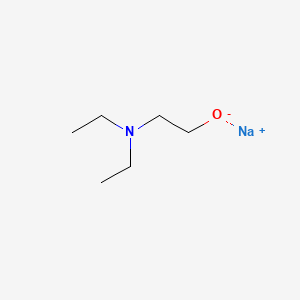

Chemical Identity: Sodium 2-(diethylamino)ethanolate (CAS: 30381-48-7; EINECS: 250-164-4) is the sodium salt of 2-(diethylamino)ethanol (CAS: 100-37-8), formed via deprotonation of the hydroxyl group . Its molecular formula is C₆H₁₄NNaO, with an average molecular mass of 139.174 g/mol . Key synonyms include Natrium-2-(diethylamino)ethanolat and Ethanol, 2-(diethylamino)-, sodium salt (1:1) .

Structure and Functional Groups: The compound features a sodium-bound ethoxide group (-O⁻Na⁺) and a diethylamino group (-N(C₂H₅)₂) on adjacent carbon atoms. This structure imparts both strong basicity (from the alkoxide) and moderate lipophilicity (from the diethylamino group) .

Applications: It is used in organic synthesis as a base or catalyst, particularly in alkylation and condensation reactions. The diethylamino group may enhance solubility in organic solvents, making it advantageous in non-aqueous media .

Properties

CAS No. |

30381-48-7 |

|---|---|

Molecular Formula |

C6H14NNaO |

Molecular Weight |

139.17 g/mol |

IUPAC Name |

sodium;2-(diethylamino)ethanolate |

InChI |

InChI=1S/C6H14NO.Na/c1-3-7(4-2)5-6-8;/h3-6H2,1-2H3;/q-1;+1 |

InChI Key |

ZEOATFDLJNUNAT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC[O-].[Na+] |

Related CAS |

100-37-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(diethylamino)ethanolate can be synthesized through the reaction of 2-(diethylamino)ethanol with sodium metal. The reaction typically involves the following steps:

- Dissolution of sodium metal in anhydrous ethanol.

- Addition of 2-(diethylamino)ethanol to the solution.

- Stirring the mixture under an inert atmosphere until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(diethylamino)ethanolate undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced under specific conditions to yield different products.

Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Typical conditions involve the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux.

Major Products Formed:

Oxidation: Produces corresponding oxides and water.

Reduction: Yields reduced forms of the compound.

Substitution: Forms substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-(diethylamino)ethanolate is widely used in the pharmaceutical industry for several purposes:

- Synthesis of Drugs : It serves as a precursor in the synthesis of various pharmaceuticals, including local anesthetics like procaine and chloroquine . The compound's ability to facilitate reactions makes it valuable in drug development.

- Chemical Intermediates : It acts as a chemical intermediate in the production of emulsifying agents, special soaps, and other pharmaceutical formulations .

Chemical Industry Applications

In the chemical industry, this compound finds numerous applications:

- Catalyst for Polymer Synthesis : It is utilized as a catalyst in the synthesis of polymers, enhancing reaction efficiency and product yield .

- Corrosion Inhibitor : The compound is employed as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen, thereby extending the life of industrial equipment .

- pH Stabilizer : Its alkaline nature allows it to function as a pH stabilizer in various chemical processes, ensuring optimal conditions for reactions .

Material Science Applications

This compound is also significant in material science:

- Surface Treatment Agents : It is used in surface treatment formulations to improve adhesion and durability of coatings on metals and plastics .

- Textile and Fiber Processing : The compound is involved in the production of textile softeners and other processing agents that enhance the quality of fabrics .

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered:

- Release into Environment : The compound may be released during industrial processes, necessitating careful management to minimize environmental contamination .

Case Study 1: Pharmaceutical Development

In a study focused on synthesizing procaine, researchers utilized this compound as a key reagent. The compound's efficiency in facilitating nucleophilic substitutions led to high yields of procaine with minimal side products. This illustrates its critical role in pharmaceutical synthesis.

Case Study 2: Corrosion Inhibition

A field study assessed the effectiveness of this compound as a corrosion inhibitor in steam lines. Results indicated a significant reduction in corrosion rates compared to untreated systems, demonstrating its practical application in industrial maintenance.

Mechanism of Action

The mechanism of action of sodium 2-(diethylamino)ethanolate involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s effects are mediated by its ability to donate electrons and form stable complexes with various substrates. The pathways involved include:

Nucleophilic Attack: The compound acts as a nucleophile, attacking electrophilic centers in substrates.

Complex Formation: Forms stable complexes with metal ions and other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Sodium 2-(diethylamino)ethanolate with structurally related compounds:

Physical and Chemical Properties

- Basicity: this compound exhibits higher basicity than its parent alcohol (2-(diethylamino)ethanol) due to the alkoxide group. However, it is less basic than simpler sodium alkoxides (e.g., sodium ethanolate) because the electron-donating diethylamino group reduces charge density on the oxygen .

- Solubility: The diethylamino group enhances solubility in polar organic solvents (e.g., ethanol, acetone) compared to sodium ethanolate, which is hygroscopic and primarily used in aqueous or alcoholic solutions .

- Reactivity: Unlike Diethylaminoethyl chloride, which undergoes nucleophilic substitution (e.g., in quaternary ammonium salt synthesis), this compound acts as a strong base or nucleophile in deprotonation or condensation reactions .

Research Findings and Gaps

- Toxicity Data: No comprehensive studies on this compound were identified, highlighting a critical research gap .

Biological Activity

Sodium 2-(diethylamino)ethanolate, with the CAS number 30381-48-7, is an alkoxide compound that has garnered interest due to its diverse biological activities and applications in various fields such as organic synthesis, biochemistry, and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure and Composition:

- Molecular Formula: C6H14NNaO

- Molecular Weight: 139.17 g/mol

- IUPAC Name: Sodium; 2-(diethylamino)ethanolate

- Canonical SMILES: CCN(CC)CC[O-].[Na+]

| Property | Value |

|---|---|

| CAS No. | 30381-48-7 |

| Molecular Formula | C6H14NNaO |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | Sodium; 2-(diethylamino)ethanolate |

This compound acts primarily as a nucleophile in biochemical reactions. Its biological activity is mediated through several mechanisms:

- Nucleophilic Substitution: The compound can attack electrophilic centers in various substrates, facilitating chemical transformations.

- Complex Formation: It forms stable complexes with metal ions and other molecules, which can enhance or inhibit specific enzymatic reactions.

- Enzyme Interaction: It has been employed in studies involving enzyme reactions, where it can modulate enzyme activity through substrate competition or inhibition.

Biological Applications

1. Biochemical Assays:

this compound is frequently used in biochemical assays to study enzyme kinetics and mechanisms. Its ability to act as a nucleophile allows researchers to investigate various enzyme-substrate interactions.

2. Medicinal Chemistry:

Research indicates potential therapeutic applications for this compound in drug development. Its derivatives have shown antimicrobial properties and have been explored for their anticancer activities.

3. Toxicological Studies:

Toxicological assessments have demonstrated that this compound exhibits low toxicity levels in animal models. For instance, studies report an LD50 of approximately 1320 mg/kg in rats after oral administration, suggesting a relatively safe profile when used appropriately .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity: Research has shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Properties: In vitro studies have indicated that certain derivatives demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-87 (glioblastoma). The mechanism involves the inhibition of cell proliferation through apoptosis induction .

- Pharmacokinetics: Investigations into the pharmacokinetics of this compound reveal rapid absorption via oral administration, with significant distribution to various tissues and primarily renal excretion of metabolites .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Sodium Ethoxide | Used in organic synthesis; less potent biologically | Simpler alkoxide structure |

| Sodium Methoxide | Similar reactivity; used in organic reactions | Less sterically hindered than diethylamine derivatives |

| Sodium Tert-butoxide | Known for unique reactivity due to steric hindrance | More selective in nucleophilic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.